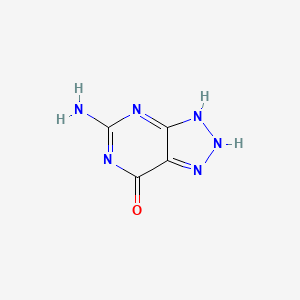

8-Azaguanine

Description

8-azaguanine is one of the early purine analogs showing antineoplastic activity. It functions as an antimetabolite and is easily incorporated into ribonucleic acids.

8-Azaguanine is a purine analogue with potential antineoplastic activity. 8-Azaguanine interferes with the modification of transfer ribonucleic acid (tRNA) by competing with guanine for incorporation into tRNA catalyzed by the enzyme tRNA-guanine ribosyltransferase (tRNA-guanine transglycosylase). Altered guanine modification of tRNA has been implicated in cellular differentiation and neoplastic transformation. 8-Azaguanine also inhibits the formation of 43S and 80S initiation complexes, thereby interfering with initiation of translation and inhibiting protein synthesis. This agent inhibits tumor cell growth and stimulates cell differentiation. (NCI04)

One of the early purine analogs showing antineoplastic activity. It functions as an antimetabolite and is easily incorporated into ribonucleic acids.

Properties

IUPAC Name |

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQRXLUHJKZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074508 | |

| Record name | 8-Azaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | 8-azaguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134-58-7 | |

| Record name | Azaguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAGUANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-AZAGUANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q150359I72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Azaguanine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Azaguanine is a purine analog with established antineoplastic properties. Its primary mechanism of action hinges on its role as an antimetabolite. Following cellular uptake, 8-azaguanine is converted to its active nucleotide form, 8-azaguanylate, which is then incorporated into ribonucleic acid (RNA). This fraudulent incorporation disrupts normal RNA function, leading to a cascade of events including the inhibition of protein synthesis and the induction of apoptosis, ultimately resulting in cancer cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways involved.

Core Mechanism of Action

8-Azaguanine exerts its cytotoxic effects through a multi-step process involving metabolic activation, incorporation into nucleic acids, and subsequent disruption of essential cellular processes.

Metabolic Activation

As a guanine analog, 8-azaguanine is not active in its initial form. It requires conversion into its nucleotide form to exert its cytotoxic effects. This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT facilitates the conversion of 8-azaguanine to 8-azaguanosine monophosphate (azaGMP)[1]. Cells deficient in HGPRT activity are resistant to 8-azaguanine, highlighting the critical role of this enzyme in its mechanism of action.

Incorporation into RNA

The primary molecular target of 8-azaguanine is RNA. Once converted to 8-azaguanosine triphosphate (azaGTP), it competes with the natural guanosine triphosphate (GTP) for incorporation into growing RNA chains during transcription[2]. Studies have shown that 8-azaguanine is readily incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[3][4][5]. This incorporation is a key step in its cytotoxic activity.

Inhibition of Protein Synthesis

The incorporation of 8-azaguanine into RNA, particularly mRNA and tRNA, leads to a significant disruption of protein synthesis[6][7]. The presence of the fraudulent base can interfere with codon recognition, ribosome translocation, and the overall fidelity of translation. This results in the production of non-functional or truncated proteins, leading to cellular stress and dysfunction. Specifically, 8-azaguanine has been shown to inhibit the initiation of translation.

Induction of Apoptosis

The cellular stress induced by the inhibition of protein synthesis and the accumulation of faulty proteins can trigger programmed cell death, or apoptosis. While the precise signaling pathways are not fully elucidated, evidence suggests that 8-azaguanine treatment can lead to the activation of caspases, the key executioners of apoptosis. The apoptotic response is likely a consequence of the overwhelming cellular damage caused by the disruption of fundamental processes.

Quantitative Data

The cytotoxic efficacy of 8-azaguanine varies across different cancer cell lines, reflecting differences in cellular uptake, metabolic activation, and intrinsic sensitivities.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MOLT-3 | Acute Lymphoblastic Leukemia | 10 | 24 | --INVALID-LINK-- |

| CEM | Acute Lymphoblastic Leukemia | 100 | 24 | --INVALID-LINK-- |

Note: The available quantitative data for 8-azaguanine's IC50 values in a wide range of cancer cell lines is limited in publicly accessible literature. The NCI-60 database may contain more extensive datasets.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to 8-azaguanine's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of 8-azaguanine.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 8-azaguanine and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

8-Azaguanine stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 8-azaguanine in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of 8-azaguanine. Include a vehicle control (medium with the solvent used to dissolve 8-azaguanine).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Quantification of 8-Azaguanine Incorporation into RNA by HPLC

This protocol allows for the quantification of 8-azaguanine that has been incorporated into cellular RNA.

Materials:

-

8-Azaguanine-treated and control cells

-

RNA extraction kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)

-

8-Azaguanosine standard

Procedure:

-

Treat cells with 8-azaguanine for a specified time.

-

Harvest the cells and extract total RNA using a commercial kit, ensuring high purity.

-

Quantify the extracted RNA using a spectrophotometer.

-

Digest a known amount of RNA (e.g., 10 µg) to its constituent nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.

-

Terminate the enzymatic digestion and filter the sample.

-

Analyze the digested RNA sample by HPLC.

-

Monitor the elution profile at an appropriate wavelength (e.g., 260 nm) to detect the nucleosides.

-

Identify the 8-azaguanosine peak by comparing its retention time with that of the 8-azaguanosine standard.

-

Quantify the amount of 8-azaguanosine by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-azaguanosine standard.

-

Express the amount of incorporated 8-azaguanine as a ratio to the amount of natural guanosine.

Measurement of Protein Synthesis Inhibition ([³⁵S]-Methionine Incorporation Assay)

This protocol measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.

Materials:

-

Cancer cell line of interest

-

Methionine-free culture medium

-

[³⁵S]-Methionine

-

8-Azaguanine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with the desired concentrations of 8-azaguanine for a specific duration.

-

Wash the cells with pre-warmed PBS and then incubate them in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

-

"Pulse" the cells by adding [³⁵S]-methionine to the medium and incubate for a short period (e.g., 15-30 minutes).

-

To stop the incorporation, wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins by adding ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Collect the protein precipitate by filtration or centrifugation.

-

Wash the precipitate with 5% TCA to remove any unincorporated [³⁵S]-methionine.

-

Solubilize the protein precipitate.

-

Measure the radioactivity of the samples using a scintillation counter.

-

Normalize the counts to the total protein concentration in each sample.

-

Calculate the percentage of protein synthesis inhibition in 8-azaguanine-treated cells compared to untreated controls.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.

Materials:

-

8-Azaguanine-treated and control cells

-

Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)

-

96-well white or black-walled plates

-

Luminometer or fluorometer

Procedure:

-

Seed cells in a 96-well plate and treat with 8-azaguanine for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

-

Add the caspase-3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence using a plate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity.

-

Express the results as a fold-change in caspase activity in treated cells compared to untreated controls.

Conclusion

8-Azaguanine's anticancer activity is primarily driven by its function as a fraudulent purine analog. Its metabolic activation by HGPRT, subsequent incorporation into RNA, and the resulting inhibition of protein synthesis create a state of profound cellular stress that ultimately leads to apoptotic cell death. The methodologies and data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of 8-azaguanine and to develop novel strategies for cancer treatment. A deeper understanding of the specific signaling pathways involved in 8-azaguanine-induced apoptosis will be a crucial area for future research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 8-Azaguanine reporter of purine ionization states in structured RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 8-azaguanine on the composition of ribonucleic acids from subcellular fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid acceptor and transfer functions of sRNA containing 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of 8-azaguanine on the ribonucleic acid of the ribosomes in Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Azaguanine: A Technical Guide to its Role as a Purine Antimetabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaguanine is a synthetic purine analogue that has been a subject of scientific inquiry for its potent antineoplastic and antimetabolite properties. Structurally similar to the natural purine guanine, 8-azaguanine competitively inhibits various enzymatic pathways essential for cellular proliferation and survival. Its primary mechanism of action involves its conversion to fraudulent nucleotides, which are subsequently incorporated into nucleic acids, leading to dysfunctional RNA and inhibition of protein synthesis. This technical guide provides an in-depth overview of the core mechanisms of 8-azaguanine, its impact on cellular signaling, and detailed experimental protocols for its study.

Mechanism of Action

8-Azaguanine exerts its cytotoxic effects primarily through its role as a purine antimetabolite. The central steps in its mechanism of action are:

-

Cellular Uptake and Activation: 8-Azaguanine enters the cell and is converted to its active form, 8-azaguanosine monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This is a critical step, as cells deficient in HGPRT are resistant to the effects of 8-azaguanine.[1]

-

Incorporation into RNA: azaGMP is further phosphorylated to 8-azaguanosine triphosphate (azaGTP). azaGTP then serves as a substrate for RNA polymerase and is incorporated into growing RNA chains in place of guanosine triphosphate (GTP).[2][3] This incorporation leads to the formation of fraudulent, non-functional RNA molecules.

-

Disruption of Protein Synthesis: The presence of 8-azaguanine in messenger RNA (mRNA) and transfer RNA (tRNA) disrupts the normal process of protein synthesis, leading to a decrease in cellular growth and viability.[2]

-

Inhibition of Purine Biosynthesis: 8-azaguanine, in its nucleotide form, can also inhibit key enzymes involved in the de novo purine biosynthesis pathway, further depleting the pool of natural purines necessary for nucleic acid synthesis.[1]

Quantitative Data: Cytotoxicity of 8-Azaguanine

The cytotoxic effects of 8-azaguanine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24 | 10 | [2][4] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 100 | [2][4] |

Signaling Pathways Modulated by 8-Azaguanine

While the direct effects of 8-azaguanine on many signaling pathways are still under investigation, its role as a purine antimetabolite suggests interference with pathways that are highly dependent on cellular metabolism and protein synthesis, such as the mTOR and MAPK pathways. Furthermore, like other thiopurines, 8-azaguanine is expected to induce apoptosis.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Given that 8-azaguanine disrupts protein synthesis, it is plausible that it indirectly inhibits mTORC1 signaling, which is a key promoter of protein synthesis.

Caption: Potential inhibitory effect of 8-Azaguanine on the mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) cascade is a key branch of the MAPK pathway. While direct evidence is limited, the cellular stress induced by 8-azaguanine could potentially modulate MAPK signaling.

References

An In-depth Technical Guide to 8-Azaguanine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanine is a synthetic purine analogue that has garnered significant interest in biomedical research due to its potent antimetabolite and antineoplastic activities. Structurally similar to the endogenous purine guanine, 8-Azaguanine competitively inhibits key enzymatic pathways involved in nucleotide biosynthesis, leading to the disruption of DNA and RNA synthesis and ultimately, cell growth arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 8-Azaguanine. Detailed experimental protocols for assessing its effects on cell viability and apoptosis are also presented, along with a schematic of its mechanism of action within the purine salvage pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, virology, and drug development.

Chemical Structure and Identification

8-Azaguanine, also known as Guanazolo, is a triazolopyrimidine that is an analogue of the purine nucleobase guanine.[1] The key structural difference is the substitution of a nitrogen atom for the carbon atom at the 8th position of the purine ring.[2]

Chemical Structure:

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 5-amino-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one |

| CAS Number | 134-58-7 |

| Molecular Formula | C4H4N6O |

| Molecular Weight | 152.11 g/mol |

| Synonyms | 8-AG, Guanazolo, Pathocidin, NSC 749 |

Physicochemical Properties

The physicochemical properties of 8-Azaguanine are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data of 8-Azaguanine

| Property | Value | Reference |

| Appearance | White to off-white or yellow crystalline powder | |

| Melting Point | >300 °C (decomposes) | [3] |

| pKa | The pKa for the N1 position is approximately 7.2 (estimated to be 2.1 units lower than guanine's pKa of 9.3) | [4] |

| Solubility | ||

| Water | Insoluble | [5] |

| Ethanol | Insoluble | [1] |

| DMSO | ≥3.93 mg/mL | [1] |

Biological and Pharmacological Properties

Mechanism of Action

8-Azaguanine exerts its cytotoxic effects primarily through its role as a purine antimetabolite.[5] Its mechanism of action involves a multi-step process that ultimately disrupts nucleic acid and protein synthesis.

The key pathway involved is the purine salvage pathway . In this pathway, cells recycle purine bases from the degradation of nucleic acids. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) plays a central role by converting hypoxanthine and guanine into their respective monophosphate nucleotides.

8-Azaguanine, due to its structural similarity to guanine, is recognized as a substrate by HGPRT. The enzyme catalyzes the conversion of 8-Azaguanine to 8-azaguanylate (8-azaGMP), a fraudulent nucleotide.

The incorporation of 8-azaGMP into RNA chains results in the formation of fraudulent RNA molecules. This leads to the inhibition of protein synthesis and ultimately triggers cell growth arrest and apoptosis.[5]

Antineoplastic and Antiviral Activity

8-Azaguanine has demonstrated significant antineoplastic activity against various cancer cell lines and in animal models.[6] Its ability to selectively target rapidly proliferating cells, which have a higher demand for nucleotide synthesis, makes it a compound of interest in oncology research. Additionally, some studies have explored its potential as an antiviral agent, given that viral replication is also heavily dependent on the host cell's nucleotide pools.

Experimental Protocols

The following are detailed protocols for two common assays used to evaluate the biological effects of 8-Azaguanine.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

8-Azaguanine stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with 8-Azaguanine:

-

Prepare serial dilutions of 8-Azaguanine in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of 8-Azaguanine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cells of interest, treated with 8-Azaguanine as described above

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing:

-

Following treatment with 8-Azaguanine, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Wash the cells twice with cold PBS.[8]

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane rupture without apoptosis)

-

-

Conclusion

8-Azaguanine remains a significant tool in biomedical research, offering a clear mechanism of action that can be exploited for therapeutic and investigational purposes. Its role as a purine antimetabolite, particularly its interaction with the HGPRT enzyme in the purine salvage pathway, provides a solid foundation for its use in cancer and virology studies. The experimental protocols detailed in this guide offer robust methods for quantifying the cytotoxic and apoptotic effects of 8-Azaguanine, enabling researchers to further elucidate its therapeutic potential and cellular impact. Careful consideration of its physicochemical properties is essential for accurate and reproducible experimental outcomes. This technical guide serves as a foundational resource for scientists and professionals working with this important compound.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Azaguanine | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Understanding the Cytotoxicity of 8-Azaguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azaguanine is a synthetic purine analogue that has been a subject of interest in cancer research for its cytotoxic properties. As an antimetabolite, it structurally mimics the natural purine guanine, allowing it to interfere with essential cellular processes. This technical guide provides an in-depth overview of the core mechanisms underlying the cytotoxicity of 8-Azaguanine, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action

The primary mechanism of 8-Azaguanine's cytotoxicity lies in its ability to act as a fraudulent nucleobase. Once it enters the cell, it is converted into 8-azaguanylate by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This fraudulent nucleotide is then incorporated into RNA, leading to the synthesis of dysfunctional RNA molecules. This incorporation disrupts normal cellular functions, including protein synthesis, and ultimately inhibits cell growth.[1] Resistance to 8-Azaguanine can arise from the loss or deficiency of HGPRT activity, which prevents the conversion of the prodrug into its active form.

Quantitative Cytotoxicity Data

The cytotoxic effect of 8-Azaguanine varies across different cell lines, highlighting the importance of cell-specific context in its activity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. Below is a summary of reported IC50 values for 8-Azaguanine in various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24h | 10 | [1] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 24h | 100 | [1] |

| A549 | Lung Carcinoma | 24h | 18.1 ± 1.3 x 10⁻³ | Table S3[2] |

| MCF-7 | Breast Adenocarcinoma | 24h | 10.5 ± 0.8 | Table S3[2] |

| DU-145 | Prostate Carcinoma | 24h | 10.1 ± 2.9 x 10⁻³ | Table S3[2] |

| WM2664 | Melanoma | 24h | 6.2 ± 2.4 x 10⁻³ | Table S3[2] |

| HCT-116 | Colon Carcinoma | Not Specified | 4.14 ± 1.2 | Table S2[3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | > 100 | Table S2[3] |

| MDA-MB-468 | Breast Adenocarcinoma | Not Specified | 3.673 | Table S2[3] |

Signaling Pathways Involved in 8-Azaguanine Cytotoxicity

8-Azaguanine-induced cytotoxicity culminates in programmed cell death, or apoptosis, and can also involve cell cycle arrest. These processes are orchestrated by complex signaling pathways.

Apoptosis Induction

Apoptosis is a crucial mechanism by which 8-Azaguanine eliminates cancer cells. The incorporation of 8-azaguanylate into RNA can trigger cellular stress, leading to the activation of pro-apoptotic signaling cascades. A key regulator of this process is the tumor suppressor protein p53. Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis. This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.

Cell Cycle Arrest

In addition to apoptosis, 8-Azaguanine can induce cell cycle arrest, preventing cancer cells from proliferating. This arrest often occurs at the G2/M checkpoint of the cell cycle. The activation of p53 plays a crucial role here as well, by transcriptionally activating the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). p21 then binds to and inhibits the activity of cyclin B1/CDK1 complexes, which are essential for the G2 to M phase transition. This inhibition prevents the cell from entering mitosis, thus halting proliferation.[3][4]

Experimental Protocols

To assess the cytotoxicity of 8-Azaguanine, various in vitro assays can be employed. Below are detailed protocols for commonly used methods.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

96-well microplate

-

Cell suspension in culture medium

-

8-Azaguanine stock solution

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of various concentrations of 8-Azaguanine to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 8-Azaguanine).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with 8-Azaguanine for the desired time. Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with 8-Azaguanine for the desired time. Include an untreated control.

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Conclusion

8-Azaguanine exhibits significant cytotoxicity against various cancer cell lines, primarily through its incorporation into RNA, leading to disrupted cellular functions. This ultimately triggers apoptosis and cell cycle arrest, with the p53 signaling pathway playing a central role in these processes. The experimental protocols provided in this guide offer robust methods for quantifying the cytotoxic effects of 8-Azaguanine and elucidating its mechanisms of action. A thorough understanding of these aspects is crucial for the continued exploration of 8-Azaguanine and other purine analogues in the context of cancer therapy and drug development.

References

8-Azaguanine's Impact on DNA and RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Azaguanine, a purine analog, functions as a potent antimetabolite with significant implications for nucleic acid synthesis and cellular function. This technical guide provides an in-depth analysis of the core mechanisms by which 8-azaguanine disrupts DNA and RNA synthesis. Its primary mode of action involves its conversion to a fraudulent nucleotide and subsequent incorporation predominantly into RNA, leading to profound effects on protein synthesis and cell viability. This document outlines the metabolic activation pathway, the differential impact on RNA versus DNA, and the consequential effects on cellular processes. Detailed experimental protocols for assessing these effects and quantitative data on its inhibitory concentrations are also provided to support further research and drug development efforts.

Mechanism of Action

8-Azaguanine exerts its cytotoxic effects by acting as a guanine antagonist.[1] Its mechanism can be delineated into several key steps:

-

Cellular Uptake and Activation: 8-Azaguanine is transported into the cell where it is converted to its active form, 8-azaguanosine-5'-monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This is a critical activation step; cells lacking functional HGPRTase are resistant to 8-azaguanine.

-

Incorporation into Nucleic Acids: AzaGMP can be further phosphorylated to 8-azaguanosine-5'-diphosphate (azaGDP) and 8-azaguanosine-5'-triphosphate (azaGTP). While there is minimal incorporation into DNA, azaGTP is readily incorporated into RNA in place of guanosine triphosphate (GTP).[2]

-

Disruption of RNA Function and Protein Synthesis: The primary toxicity of 8-azaguanine stems from its incorporation into RNA.[3] This creates fraudulent messenger RNA (mRNA) and transfer RNA (tRNA), leading to the inhibition of protein synthesis.[4][5] Studies have shown that protein synthesis is the most sensitive process to 8-azaguanine, with inhibition observed even at concentrations that do not significantly affect overall cell multiplication.[2] The presence of 8-azaguanine in RNA can disrupt ribosome function and inhibit the initiation of translation.

-

Inhibition of de Novo Purine Synthesis: As an analog of a natural purine, 8-azaguanine and its metabolites can also interfere with the de novo purine biosynthesis pathway through feedback inhibition, although this is considered a secondary mechanism of its toxicity compared to its incorporation into RNA.[3]

The differential effect on RNA and DNA is a hallmark of 8-azaguanine's action. Inhibition of RNA synthesis has been shown to protect cells from 8-azaguanine-induced toxicity, whereas inhibition of DNA synthesis does not confer such protection.[3]

Signaling Pathways and Logical Relationships

The metabolic activation and mechanism of action of 8-azaguanine can be visualized as a clear pathway.

Quantitative Data on Inhibition

The inhibitory effects of 8-azaguanine are dose-dependent and vary across different cell lines. The following tables summarize available quantitative data on its cytotoxicity. While specific IC50 values for the direct inhibition of DNA and RNA synthesis are not consistently reported in the literature, the cytotoxicity data provide a strong indication of the concentration range over which these effects occur.

| Cell Line | Assay Type | IC50 | Incubation Time |

| H.Ep cells | Cytotoxicity Assay | 2 µM | Not Specified |

| MOLT3 | Cytotoxicity Assay | 10 µM | 24 hours |

| CEM | Cytotoxicity Assay | 100 µM | 24 hours |

Table 1: IC50 Values of 8-Azaguanine in Various Cell Lines [6][7]

Experimental Protocols

Assessment of DNA Synthesis Inhibition using [³H]Thymidine Incorporation

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Detailed Methodology:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

Drug Incubation: Treat the cells with a range of concentrations of 8-azaguanine for a predetermined time. Include untreated control wells.

-

Radiolabeling: Add [³H]thymidine to each well at a final concentration of approximately 1 µCi/mL. Incubate for 2-4 hours.[8]

-

Harvesting:

-

Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).

-

Add ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules.[6]

-

Wash the precipitate twice with cold 5% TCA.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).

-

-

Quantification:

-

Transfer the solubilized precipitate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.

Assessment of RNA Synthesis Inhibition using [³H]Uridine Incorporation

This protocol is similar to the DNA synthesis assay but uses radiolabeled uridine to measure the rate of RNA synthesis.[1]

Detailed Methodology:

-

Cell Seeding and Drug Incubation: Follow the same procedure as for the DNA synthesis assay.

-

Radiolabeling: Add [³H]uridine to each well at a final concentration of approximately 1 µCi/mL and incubate for 2-4 hours.[9]

-

Harvesting and Quantification: Follow the same TCA precipitation and scintillation counting procedure as described for the DNA synthesis assay.[1]

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Activity Assay

This assay determines the activity of the enzyme responsible for activating 8-azaguanine. Both radiolabeled and non-radiolabeled methods are available.

Classic Radiolabeled Method:

This method measures the conversion of radiolabeled hypoxanthine to inosine monophosphate (IMP).[10]

Detailed Methodology:

-

Cell Lysate Preparation: Prepare a cell lysate from the cells of interest.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [¹⁴C]hypoxanthine, and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Separation: Separate the product ([¹⁴C]IMP) from the substrate ([¹⁴C]hypoxanthine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product to determine the enzyme activity.

Non-Radioactive Spectrophotometric Method:

This method couples the production of IMP to the reduction of NAD⁺, which can be measured as an increase in absorbance at 340 nm.[3][10]

Detailed Methodology:

-

Cell Lysate Preparation: Prepare a cell lysate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing hypoxanthine, PRPP, NAD⁺, and an excess of recombinant IMP dehydrogenase (IMPDH).

-

Reaction Initiation: Add the cell lysate to the reaction mixture to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals.

-

Data Analysis: Calculate the rate of NADH formation, which is proportional to the HGPRTase activity.

Conclusion

8-Azaguanine is a potent antimetabolite whose primary mechanism of action is its incorporation into RNA, leading to the disruption of protein synthesis. Its activation is dependent on the HGPRTase enzyme, making this a key determinant of cellular sensitivity. While its impact on DNA synthesis is minimal, its profound effect on RNA and protein synthesis underscores its utility as a research tool and its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the quantitative assessment of 8-azaguanine's effects on nucleic acid synthesis, facilitating further investigation into its biological activities and therapeutic applications. Further research is warranted to generate comprehensive, comparative dose-response data for its effects on DNA, RNA, and protein synthesis across a broader range of cell types.

References

- 1. Microsystem to evaluate the incorporation of 3H-uridine in macrophage RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]

- 4. Inhibition of protein synthesis by 8-azaguanine. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azaguanine inhibition of protein synthesis. 3. Site of action in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of 3H-uridine incorporation and messenger RNA synthesis in human monocytes activated to secrete alpha interferon or monocyte-derived fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

The In Vitro Biological Activity of 8-Azaguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanine is a synthetic purine analogue that has been a subject of interest in cancer research for its antineoplastic properties. Functioning as an antimetabolite, its primary mechanism of action involves its incorporation into cellular nucleic acids, leading to the disruption of normal biosynthetic pathways and subsequent inhibition of cell growth. This technical guide provides an in-depth overview of the in vitro biological activity of 8-Azaguanine, detailing its mechanism of action, effects on cellular signaling pathways, and protocols for key experimental assays. Quantitative data on its cytotoxic effects are presented for comparative analysis, and its metabolic fate, including mechanisms of resistance, is discussed.

Mechanism of Action

8-Azaguanine exerts its cytotoxic effects primarily through its role as a fraudulent purine. Its biological activity is contingent on its metabolic activation by the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

-

Cellular Uptake and Activation: 8-Azaguanine enters the cell and is recognized as a substrate by HGPRT. This enzyme catalyzes the conversion of 8-Azaguanine to 8-azaguanosine monophosphate (azaGMP).[1][2] This initial phosphorylation step is critical for its cytotoxic activity, as cells deficient in HGPRT are resistant to 8-Azaguanine.[1]

-

Incorporation into RNA: Following its conversion to the triphosphate form (azaGTP), 8-Azaguanine is predominantly incorporated into ribonucleic acid (RNA) in place of guanine.[3][4] This incorporation into RNA is the principal mechanism of its toxicity.[3]

-

Inhibition of Protein Synthesis: The presence of 8-Azaguanine in RNA molecules, particularly messenger RNA (mRNA), disrupts the normal process of protein synthesis. Specifically, it has been shown to inhibit the initiation of translation, leading to an alteration in polyribosome sedimentation profiles with an increase in monosomes and a decrease in larger polysomes.

Effects on Cellular Signaling Pathways

The incorporation of 8-Azaguanine into RNA and the subsequent disruption of protein synthesis trigger several downstream signaling events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Some studies suggest that 8-azapurine derivatives can influence the activity of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. While the precise mechanism for 8-Azaguanine is not fully elucidated, it is hypothesized that the disruption of the synthesis of critical cell cycle proteins, such as cyclins, contributes to cell cycle arrest. The activation of the p53 tumor suppressor protein by some 8-azapurines can also lead to the transcription of CDK inhibitors like p21, further halting the cell cycle.[4]

Apoptosis

8-Azaguanine treatment has been shown to induce apoptosis in sensitive cell lines. The activation of the p53 pathway is a likely contributor to the initiation of the apoptotic cascade.[4] p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. While the specific caspases activated by 8-Azaguanine have not been extensively detailed in the literature, the general pathway of p53-mediated apoptosis involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

Immunomodulatory Effects

Recent research has uncovered a novel immunomodulatory role for 8-Azaguanine. It has been shown to directly potentiate the cytotoxicity of Natural Killer (NK) cells against cancer cells.[5] This effect is mediated by an increase in the formation of conjugates between NK cells and target cells, as well as the polarization of cytolytic granules.[5]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of 8-Azaguanine varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24 | 10 | [3] |

| CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 100 | [3] |

| H.Ep cells | Human Epidermoid Carcinoma | Not Specified | 2 | [6] |

Mechanisms of Resistance

The development of resistance to 8-Azaguanine in cancer cells is a significant clinical challenge. Two primary mechanisms have been identified:

-

HGPRT Deficiency: As HGPRT is essential for the activation of 8-Azaguanine, the loss or significant reduction of its enzymatic activity renders cells resistant to the drug's cytotoxic effects.[1]

-

Guanine Deaminase Activity: Some cancer cells can develop resistance through the upregulation of the enzyme guanine deaminase. This enzyme catalyzes the deamination of 8-Azaguanine to 8-azaxanthine, a non-toxic metabolite that is not incorporated into nucleic acids.

Experimental Protocols

Cytotoxicity Assay (MTT/WST-8)

This protocol provides a general framework for determining the IC50 of 8-Azaguanine using a tetrazolium-based colorimetric assay.

Materials:

-

96-well cell culture plates

-

8-Azaguanine stock solution (e.g., in DMSO or sterile water)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 8-Azaguanine in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of 8-Azaguanine. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using flow cytometry.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with 8-Azaguanine at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

-

Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

HGPRT Enzyme Activity Assay

This protocol describes a general method to measure HGPRT activity.

Materials:

-

Cell lysate

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

[14C]-Hypoxanthine or [14C]-Guanine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a cell lysate from the cells of interest.

-

Set up a reaction mixture containing the cell lysate, reaction buffer, and [14C]-Hypoxanthine or [14C]-Guanine.

-

Initiate the reaction by adding PRPP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Spot the reaction mixture onto a TLC plate and separate the radiolabeled substrate (hypoxanthine/guanine) from the product (IMP/GMP).

-

Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

References

- 1. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ClinPGx [clinpgx.org]

- 4. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]

- 5. Direct potentiation of NK cell cytotoxicity by 8-azaguanine with potential antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 8-azaguanine on oxidative phosphorylation of mouse-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Azaguanine as an Inhibitor of Purine Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaguanine is a synthetic purine analogue with well-documented antineoplastic and antimetabolic properties. Its utility as a research tool and its potential as a therapeutic agent stem from its ability to disrupt the normal biosynthesis of purine nucleotides, which are essential for nucleic acid synthesis and cellular metabolism. This technical guide provides an in-depth overview of the core mechanisms of 8-azaguanine's inhibitory action, detailing its metabolic activation, molecular targets, and the resultant cellular consequences. The guide also outlines key experimental protocols for studying its effects and presents quantitative data on its cytotoxic activity.

Introduction

8-Azaguanine (8-aza-G) is a structural analogue of the natural purine guanine, characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. This modification is the basis for its antimetabolite activity. The compound itself is not the active cytotoxic agent; it requires intracellular metabolic activation to exert its effects[1]. Once activated, it interferes with purine nucleotide biosynthesis through multiple mechanisms, primarily by being incorporated into nucleic acids and by inhibiting key enzymes in the purine metabolic pathways[2][3]. This guide will explore the intricate details of these processes.

Mechanism of Action

The cytotoxic and inhibitory effects of 8-azaguanine are contingent on its metabolic conversion to nucleotide analogues, which then interfere with the de novo and salvage pathways of purine biosynthesis.

Metabolic Activation via the Salvage Pathway

8-Azaguanine is primarily activated through the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes 8-azaguanine as a substrate and catalyzes its conversion to 8-azaguanosine monophosphate (8-aza-GMP)[1]. This is the critical first step for its cytotoxic activity.

Further phosphorylation by cellular kinases leads to the formation of 8-azaguanosine diphosphate (8-aza-GDP) and 8-azaguanosine triphosphate (8-aza-GTP)[4]. These nucleotide analogues are the primary effectors of 8-azaguanine's biological activity.

Inhibition of De Novo Purine Biosynthesis

The de novo synthesis of purines is a critical pathway for proliferating cells. The active metabolites of 8-azaguanine can inhibit this pathway at key enzymatic steps.

Glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase catalyzes the first committed step in de novo purine synthesis[6]. This enzyme is subject to feedback inhibition by purine nucleotides[7]. Although direct inhibition by 8-azaguanine metabolites has not been extensively quantified, it is plausible that the accumulation of 8-aza-GMP and other nucleotide analogues could contribute to the feedback inhibition of this enzyme, further disrupting the purine biosynthesis pathway.

Incorporation into RNA

8-Azaguanosine triphosphate (8-aza-GTP) is recognized as a substrate by RNA polymerases[4]. Studies have shown that 8-aza-GTP is an efficient substrate for T7 RNA polymerase and can also be utilized by eukaryotic RNA polymerase II[4][8]. The incorporation of 8-azaguanine in place of guanine into RNA transcripts can lead to the synthesis of fraudulent, non-functional RNA molecules. This can disrupt protein synthesis and other cellular processes that rely on the integrity of RNA.

Mechanisms of Resistance

Cellular resistance to 8-azaguanine is a significant area of study, with two primary mechanisms identified.

HGPRT Deficiency

The most common mechanism of resistance to 8-azaguanine is the loss or reduction of HGPRT activity[9]. Cells lacking functional HGPRT are unable to convert 8-azaguanine into its cytotoxic nucleotide form, 8-aza-GMP. This renders the cells resistant to the effects of the drug. This principle is widely used in cell culture for the selection of HGPRT-deficient mutant cells[10].

Increased Guanine Deaminase Activity

Another mechanism of resistance involves the enzyme guanine deaminase. This enzyme can deaminate 8-azaguanine, converting it to the non-toxic metabolite 8-azaxanthine[11]. Cells with elevated levels of guanine deaminase can effectively detoxify 8-azaguanine before it can be converted to its active form by HGPRT, thus conferring resistance.

Quantitative Data

The cytotoxic effects of 8-azaguanine have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | 24-hour IC50 (µM) | Reference |

| MOLT3 (T-acute lymphoblastic leukemia) | 10 | [2] |

| CEM (T-acute lymphoblastic leukemia) | 100 | [2] |

Experimental Protocols

Studying the effects of 8-azaguanine requires a variety of experimental techniques. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of 8-azaguanine and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

HGPRT Activity Assay

This assay measures the activity of the HGPRT enzyme, which is crucial for the activation of 8-azaguanine.

Principle: The assay measures the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]hypoxanthine or, specifically for this context, [¹⁴C]8-azaguanine) to its corresponding radiolabeled nucleotide monophosphate in the presence of PRPP. The product is then separated from the unreacted substrate and quantified.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from control and treated cells by sonication or detergent lysis in an appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, PRPP, MgCl₂, and the radiolabeled substrate ([¹⁴C]8-azaguanine).

-

Enzyme Reaction: Initiate the reaction by adding a known amount of cell lysate protein to the reaction mixture. Incubate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding EDTA or by spotting the reaction mixture onto DEAE-cellulose filter paper.

-

Separation: Separate the radiolabeled nucleotide product from the unreacted substrate. For filter paper assays, wash the filters with a buffer that removes the unreacted substrate but retains the nucleotide.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the specific activity of HGPRT (e.g., in nmol of product formed per mg of protein per hour).

Guanine Deaminase Activity Assay (Spectrophotometric Method)

This assay measures the activity of guanine deaminase, an enzyme involved in 8-azaguanine resistance.

Principle: This is a coupled-enzyme assay. Guanine deaminase converts guanine to xanthine. Xanthine is then oxidized by xanthine oxidase to uric acid and hydrogen peroxide. The hydrogen peroxide is used in a peroxidase-catalyzed reaction to produce a colored product that can be measured spectrophotometrically[11][12][13].

Protocol:

-

Sample Preparation: Prepare serum samples or cell lysates.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, guanine (as the substrate), xanthine oxidase, peroxidase, and a chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone and N,N-diethylaniline)[11].

-

Enzyme Reaction: Initiate the reaction by adding the sample to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the rate of increase in absorbance at the specific wavelength for the colored product using a spectrophotometer.

-

Data Analysis: Calculate the guanine deaminase activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.

Quantification of 8-Azaguanine Incorporation into RNA (HPLC Method)

This method allows for the direct measurement of the amount of 8-azaguanine incorporated into cellular RNA.

Principle: Total RNA is extracted from cells treated with 8-azaguanine. The RNA is then enzymatically digested into its constituent nucleoside monophosphates. These monophosphates, including 8-aza-GMP, are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection[14][15].

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with 8-azaguanine. After the treatment period, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

-

RNA Digestion: Digest the purified RNA to nucleoside monophosphates using an enzyme cocktail (e.g., nuclease P1 followed by alkaline phosphatase).

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column[16].

-

Mobile Phase: Employ a suitable mobile phase, such as a buffer with an acetonitrile gradient, to separate the nucleoside monophosphates[16].

-

Detection: Use a UV detector set at a wavelength where both the natural purine monophosphates and 8-aza-GMP absorb (e.g., 260 nm).

-

-

Quantification: Create a standard curve using known concentrations of 8-aza-GMP to quantify the amount present in the digested RNA samples. The results can be expressed as the percentage of guanine residues replaced by 8-azaguanine.

Conclusion

8-Azaguanine serves as a powerful tool for studying purine metabolism and as a potential antineoplastic agent. Its mechanism of action is multifaceted, involving metabolic activation by HGPRT, subsequent inhibition of key enzymes in the de novo purine synthesis pathway, and incorporation into RNA, leading to cellular dysfunction and death. Understanding the intricacies of its action and the mechanisms of resistance is crucial for its application in both research and clinical settings. The experimental protocols outlined in this guide provide a framework for the detailed investigation of 8-azaguanine's biological effects. Further research to elucidate the precise kinetic parameters of inhibition for key enzymes will enhance our understanding and potential therapeutic application of this potent antimetabolite.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Azaguanine reporter of purine ionization states in structured RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 8-oxoguanine on transcription elongation by T7 RNA polymerase and mammalian RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased inhibition of HGPRT by IMP and GMP and higher levels of PRPP in an 8-azaguanine - hat resistant mutant of Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellculturedish.com [cellculturedish.com]

- 11. A sensitive spectrophotometric assay for guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple ultraviolet spectrophotometric method for the determination of serum guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new spectrophotometric assay for enzymes of purine metabolism. II. Determination of guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Separation of 8-Azaguanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Antineoplastic Properties of 8-Azaguanine

Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Azaguanine is a synthetic purine analogue that has demonstrated significant antineoplastic activity. As an antimetabolite, its primary mechanism of action involves its incorporation into ribonucleic acids (RNA), leading to the disruption of normal biosynthetic pathways and subsequent inhibition of cellular proliferation.[1][2][3][4] This technical guide provides a comprehensive overview of the core antineoplastic properties of 8-Azaguanine, including its mechanism of action, cytotoxic effects on various cancer cell lines, and the molecular basis for its activity. Detailed experimental protocols for assessing its effects and diagrams illustrating key cellular pathways are included to support further research and drug development efforts.

Mechanism of Action

8-Azaguanine exerts its cytotoxic effects primarily by acting as a guanine antagonist.[2][4] The process begins with its conversion into a fraudulent nucleotide, 8-azaguanylic acid. This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] Cells lacking or having deficient HGPRT activity are resistant to 8-Azaguanine, as they cannot perform this critical activation step.[5][6]

Once converted, 8-azaguanylate is further phosphorylated and incorporated into RNA chains in place of guanine.[1][7][8] This incorporation disrupts the normal structure and function of RNA, particularly transfer RNA (tRNA), interfering with protein synthesis and other vital cellular processes.[8][9][10] The ultimate result is the inhibition of cell growth and induction of apoptosis.[1][7] While it is predominantly incorporated into RNA, very little substitution occurs in DNA.[7][8]

Quantitative Data on Cytotoxicity